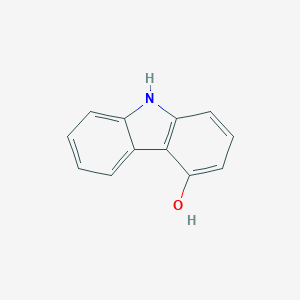
4-Hydroxycarbazole
Vue d'ensemble
Description
4-Hydroxycarbazole is a natural product found in Murraya koenigii . It can be obtained from 1,2,3,4-tetrahydro-4-oxocarbazole via dehydrogenation with freshly prepared Raney nickel .
Synthesis Analysis
A general synthesis of 4-hydroxylcarbazoles has been developed by domino vinylogous conjugate addition/cyclization/elimination/aromatization of easily prepared 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method was also applicable to other nitrosubstituted benzofused heterocycles such as 3-nitrobenzothiophene, 2-nitrobenzothiophene, and 2-nitrobenzofuran .Molecular Structure Analysis
The molecular formula of 4-Hydroxycarbazole is C12H9NO . The IUPAC name is 9H-carbazol-4-ol . The InChI is InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H .Chemical Reactions Analysis
The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate results in 2, which on hydrolysis followed by coupling reaction with different primary and secondary amines leads to the formation of 4a–q .Physical And Chemical Properties Analysis
4-Hydroxycarbazole has a molecular weight of 183.21 g/mol . It appears as an off-white crystalline structure . It is insoluble in water but soluble in methanol and DMF .Applications De Recherche Scientifique
Anti-Inflammatory and Anti-Oxidant Activities
4-Hydroxycarbazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory and total anti-oxidant activity . The compounds were screened using albumin denaturation and phosphomolybdenum methods . Among the synthesized compounds, some showed good anti-inflammatory activities against the standard drug diclofenac sodium . Similarly, some compounds showed very good anti-oxidant activities when compared with the standard drug ascorbic acid .
Molecular Docking
Molecular docking studies have been carried out using 4-Hydroxycarbazole derivatives against corticosteroid-binding globulin . Among the synthesized compounds, some have shown a high binding energy value .
Synthesis of Novel Derivatives
4-Hydroxycarbazole has been used in the synthesis of novel derivatives . The reaction involves O-alkylation of 4-hydroxycarbazole using methyl 5-bromovalerate .
Preparation of Nonlinear Optical (NLO) Chromophores
4-Hydroxycarbazole participates as an electron donor for the preparation of nonlinear optical (NLO) chromophores .
Benzannulation of 3-Nitroindoles
4-Hydroxycarbazole derivatives can be synthesized by benzannulation of 3-nitroindoles with alkylidene azlactones . This method is applicable to other nitrosubstituted benzofused heterocycles .
Synthesis of Tetracyclic Carbazole Derivatives
Valuable tetracyclic carbazole derivatives, such as 6H-oxazolo[4,5-c]carbazole and 3,6-dihydro-2H-oxazolo[4,5-c]carbazol-2-one, can be readily prepared from 4-Hydroxycarbazole .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
9H-carbazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHATPGKDSULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200584 | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycarbazole | |
CAS RN |
52602-39-8 | |
| Record name | 4-Hydroxycarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52602-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycarbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxycarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYCARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95E7727V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Hydroxycarbazole?
A1: 4-Hydroxycarbazole has a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol.
Q2: How does the hydroxyl group at the 4-position of the carbazole ring influence the activity of 4-OHC compared to unsubstituted carbazole?
A2: The introduction of a hydroxyl group significantly impacts the reactivity and biological activity of carbazole derivatives. For instance, in studies comparing the mutagenicity of various hydroxylated carbazoles and dibenzothiophenes, 4-hydroxycarbazole exhibited higher mutagenic activity than unsubstituted carbazole. []
Q3: Can 4-Hydroxycarbazole be used as a synthetic precursor for more complex molecules?
A3: Yes, 4-hydroxycarbazole serves as a versatile building block in organic synthesis. It acts as a key intermediate in the preparation of various biologically active compounds, including β-adrenergic receptor antagonists like carvedilol and carazolol. [, ] Its structure allows for further modifications and derivatizations, leading to diverse chemical entities with potentially enhanced or modified biological activities.
Q4: Are there any studies investigating the impact of structural modifications on the activity of 4-OHC derivatives?
A4: Research has shown that introducing specific substituents on the carbazole and pyran rings of 4-OHC-derived pyranocarbazoles can significantly influence their antiproliferative activity against various cancer cell lines. []
Q5: What analytical techniques are commonly employed to characterize and quantify 4-OHC?
A5: Various analytical methods are utilized for characterizing and quantifying 4-OHC. Spectrofluorometry, particularly when enhanced by Brij35 micelles, has proven effective for determining 4-OHC concentrations. []
Q6: Are there any studies showing the in vivo effects of carvedilol, a drug metabolized to 4-OHC, in relation to UV-induced skin damage?
A7: Research indicates that carvedilol, a β-blocker metabolized to 4-OHC, exhibits protective effects against UVB-induced skin damage in vivo. In studies using a hairless SKH-1 mouse model, topical application of carvedilol after UVB exposure reduced skin hyperplasia, redness, and inflammation. []
Q7: What is the role of 4-OHC in carvedilol's protective effects against UV damage?
A8: While carvedilol itself possesses some UV absorbing properties, studies using 4-OHC as a control suggest that its photoprotective activity extends beyond simply acting as a sunscreen. [, ] Research points towards a potential mechanism involving the regulation of DNA repair pathways, as carvedilol treatment normalized the expression of various DNA repair genes in UV-exposed cells. []
Q8: Are there any in vitro studies investigating the anti-inflammatory properties of carvedilol in the context of UV-induced skin damage?
A9: Yes, studies have explored the anti-inflammatory effects of carvedilol in vitro. Carvedilol demonstrated the ability to attenuate UV-induced AP-1 and NF-κB luciferase reporter activity, suggesting a potential anti-inflammatory mechanism. [, ]
Q9: Are there any safety concerns regarding 4-OHC formation from drugs like LY377604?
A10: While 4-OHC has been reported as a mutagen in some studies, research on LY3777604 indicates that the low levels of free 4-OHC formed in vivo do not appear to pose a carcinogenic risk. [] The drug was negative in genetic toxicology assays and did not show tumor induction in a 6-month carcinogenicity study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


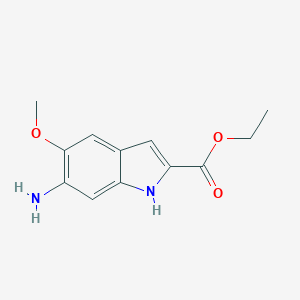


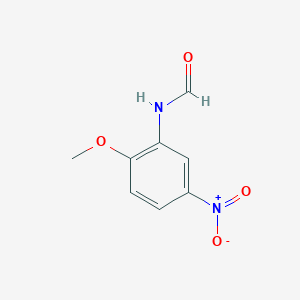
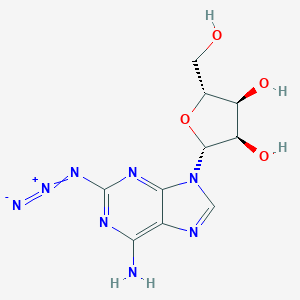
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

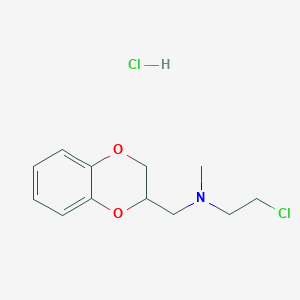

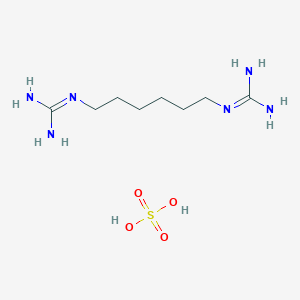
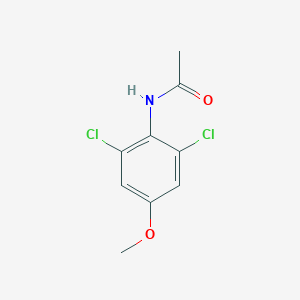

![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
